molecular formula C12H13N3O2S B15110068 N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide

N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide

Cat. No.: B15110068
M. Wt: 263.32 g/mol
InChI Key: IKGDBRXBOPELIL-UHFFFAOYSA-N
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Description

N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide is a benzamide derivative featuring a 1,3-diazinan-1-yl core modified with a sulfanylidene (C=S) group at position 2 and a ketone (C=O) at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial activity.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide

InChI

InChI=1S/C12H13N3O2S/c16-10-6-7-15(12(18)14-10)8-13-11(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,14,16,18)

InChI Key

IKGDBRXBOPELIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)NC1=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction conditions are optimized to achieve nearly quantitative yields, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles in industrial settings can further reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides and diazinane derivatives.

Scientific Research Applications

N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene and oxo groups play a crucial role in its reactivity and biological activities. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,3-diazinan-1-yl moiety in the target compound distinguishes it from other benzamide derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Activities References
N-[(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)methyl]benzamide 1,3-Diazinane 4-oxo, 2-sulfanylidene Potential enzyme inhibition
2-(2,4-Dioxo-1,3-diazinan-1-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide 1,3-Diazinane 2,4-dioxo PARP-10 inhibition (IC₅₀ = 2187.76 nM)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{3-[(3-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl}benzamide 1,3-Diazinane 2-oxo, 3-(3-fluorophenyl)methyl Screening compound for drug discovery
N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide Thiazolidinone 4-oxo, 3-butyl Crystallographic characterization

Key Observations :

  • Fluorophenylmethyl substituents () improve lipophilicity and target affinity, whereas the target compound’s simpler structure may offer better solubility.

Benzamide Derivatives with Diverse Heterocycles

Benzamide scaffolds paired with other heterocycles exhibit varied bioactivities:

Compound Name Heterocycle Biological Activity References
N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide Pyrimidinone Trypanosoma cruzi trans-sialidase inhibition (predicted)
Nitazoxanide Nitrothiazole Antiparasitic (approved drug)
LMM5 and LMM11 () 1,3,4-Oxadiazole Antifungal (C. albicans)

Key Observations :

  • Pyrimidinone derivatives () show specificity for parasitic enzymes, suggesting that the target compound’s diazinane core might be optimized for similar targets.
  • Nitazoxanide’s nitro-thiazole group () highlights the importance of electron-withdrawing groups for antiparasitic activity, a feature absent in the target compound.

Metal Complexes and Bioactivity

Benzamide-metal complexes () demonstrate enhanced antimicrobial and anthelmintic activities compared to free ligands:

Compound Type Metal Ion Activity Enhancement vs. Ligand References
Cu(II) complexes of benzamides Cu²⁺ Superior antibacterial activity
Co(II) complexes of benzamides Co²⁺ Dose-dependent anthelmintic effects

Key Observations :

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : In N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (), N–H⋯O hydrogen bonds stabilize the crystal lattice. The target compound’s sulfanylidene group may form weaker hydrogen bonds compared to oxo analogs, affecting solubility and crystal packing .
  • Lipophilicity : Fluorinated or aryl-substituted analogs () exhibit higher logP values, whereas the target compound’s polar sulfanylidene group may reduce membrane permeability.

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